molecular formula C16H25NO2 B14843407 3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine

3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine

Cat. No.: B14843407
M. Wt: 263.37 g/mol
InChI Key: HDWNVDSYQLYXAD-UHFFFAOYSA-N
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Description

3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO2 This compound is characterized by the presence of tert-butyl and cyclopropoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine typically involves the reaction of tert-butyl-substituted pyridine derivatives with cyclopropyl-containing reagents. One common method involves the use of tert-butyl alcohol and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives with new functional groups.

Scientific Research Applications

3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid

Uniqueness

3-Tert-butoxy-5-tert-butyl-4-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-9-17-10-13(19-16(4,5)6)14(12)18-11-7-8-11/h9-11H,7-8H2,1-6H3

InChI Key

HDWNVDSYQLYXAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1OC2CC2)OC(C)(C)C

Origin of Product

United States

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